REACTION_CXSMILES
|
[CH2:1]([O:5][P:6]([O:13]P(OCCCC)(OCCCC)=O)(=[O:12])[O:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH3:4].C[Si](C)(C)[O-].[K+:31]>O1CCCC1>[CH2:8]([O:7][P:6]([O-:13])([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:12])[CH2:9][CH2:10][CH3:11].[K+:31] |f:1.2,4.5|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)OP(OCCCC)(=O)OP(=O)(OCCCC)OCCCC
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 24 h reaction time
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OP(=O)(OCCCC)[O-].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.46 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 171.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |